Lappaconitine hydrochloride Lappaconitine hydrochloride Lappaconitine HCl is a centrally acting non-opioid analgesic agent and class-I antiarrhythmic agent. Binds to the site-2 receptor and irreversibly blocks hH1 sodium channels. Shows analgesic effects in vivo. Orally active.
Brand Name: Vulcanchem
CAS No.: 767350-42-5
VCID: VC0532487
InChI: InChI=1S/C32H44N2O8.ClH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19-,20+,22+,23-,24+,25+,26-,27+,29-,30+,31+,32+;/m1./s1
SMILES: CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Cl
Molecular Formula: C32H45ClN2O8
Molecular Weight: 621.16

Lappaconitine hydrochloride

CAS No.: 767350-42-5

Cat. No.: VC0532487

Molecular Formula: C32H45ClN2O8

Molecular Weight: 621.16

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lappaconitine hydrochloride - 767350-42-5

Specification

CAS No. 767350-42-5
Molecular Formula C32H45ClN2O8
Molecular Weight 621.16
IUPAC Name [(1S,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrochloride
Standard InChI InChI=1S/C32H44N2O8.ClH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19-,20+,22+,23-,24+,25+,26-,27+,29-,30+,31+,32+;/m1./s1
Standard InChI Key AFZPKUNOYLOCHW-IPZKEBFRSA-N
SMILES CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Cl
Appearance Solid powder

Introduction

Chemical Properties and Structure

Basic Information

PropertyValue
CAS Number767350-42-5
Molecular FormulaC32H45ClN2O8
Molecular Weight621.2 g/mol
Parent Compound(+)-Lappaconitine (CID 90479327)
StereochemistryAbsolute
Defined Stereocenters12/12
Storage Temperature2-8°C (recommended)

The chemical structure of lappaconitine hydrochloride features a complex diterpenoid alkaloid framework with multiple stereocenters and functional groups contributing to its specific biological activities .

Physical Properties

Lappaconitine hydrochloride typically appears as a white to light yellow crystalline powder. The compound has improved solubility characteristics compared to its parent compound, making it more suitable for pharmaceutical formulations. The compound demonstrates hygroscopic properties, requiring careful storage conditions to maintain stability .

Crystal Structure

X-ray crystallography analysis has revealed that lappaconitine hydrochloride crystallizes in the monoclinic space group P21 with the following unit cell parameters:

  • a = 10.665(7) Å

  • b = 12.178(7) Å

  • c = 12.214(7) Å

  • β = 91.003(10)°

  • V = 1586.1(16) ų

  • Z = 2

  • Density (calculated) = 1.338 mg/m³

The absolute configuration has been determined as 1S, 4S, 5S, 7S, 8S, 9S, 10S, 11S, 13R, 14S, 16S, 17R. The molecular structure contains multiple rings (A, B, C, D, E, and F) which adopt boat, chair, envelope, boat, boat, and envelope conformations, respectively .

Synthesis and Preparation

Extraction Source

Lappaconitine is initially extracted from the roots of Aconitum sinomontanum Nakai, a plant species native to certain regions of China, particularly Gansu province .

Synthesis Method

The hydrochloride salt is synthesized through a direct reaction of lappaconitine with hydrochloric acid. A documented synthesis process involves:

  • Dissolving 0.584 g of lappaconitine (purity >97.7%) in 10 mL of ethanol

  • Adding excess 0.1 mol/L HCl to the solution

  • Stirring the reaction mixture at room temperature for approximately 6 hours

  • Removing unreacted HCl and solvent through decompression distillation

  • Purifying the product through repeated recrystallization in acetone

  • The final product achieves a purity of >98%

Pharmacological Activities

Analgesic Properties

Lappaconitine hydrochloride demonstrates potent analgesic activity through mechanisms independent of opioid receptors, making it a potentially valuable alternative to opioid analgesics. It has been shown to increase pain threshold in experimental models by downregulating the expression of P2X3 receptors in dorsal root ganglion neurons .

Anti-inflammatory Effects

Research indicates that lappaconitine hydrochloride possesses significant anti-inflammatory properties, effectively inhibiting paw and ear edema in vivo experimental models .

Antitumor Activity

Lappaconitine hydrochloride exhibits notable antitumor properties, particularly against hepatocellular carcinoma cell lines. In comparative studies, the compound demonstrated highest efficacy against HepG2 cells, followed by A549, HeLa, and U251 cells, while showing minimal toxicity to normal HUVEC cells .

Antiarrhythmic Effects

The compound has been classified as a Class I antiarrhythmic agent, exerting its effects through membrane stabilization and modulation of sodium channels. These properties make it potentially valuable in the management of cardiac arrhythmias .

Anticonvulsant/Antiepileptic Activity

Lappaconitine hydrochloride demonstrates anticonvulsant properties through inhibition of hippocampal pyramidal cell excitability and reduction of epileptiform burst duration in experimental models .

Mechanisms of Action

Sodium Channel Inhibition

Lappaconitine hydrochloride acts as an inhibitor of voltage-gated sodium channels, particularly Nav1.7 channels. Electrophysiological studies using whole-cell voltage-clamp techniques have demonstrated that the compound significantly decreases peak sodium currents in a time-dependent manner .

The compound also irreversibly blocks cloned human heart (hH1) sodium channels by binding to the site 2 receptor, which contributes to its antiarrhythmic properties .

Duration-Dependent Effects

Research indicates that the inhibitory effects of lappaconitine on ion channels are duration-dependent, with stronger inhibition observed after extended incubation periods .

MAPK Signaling Pathway Modulation

Lappaconitine hydrochloride significantly influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a vital role in regulating various cellular processes including survival and apoptosis. Specifically, it:

  • Upregulates phosphorylation of P38 and JNK (c-Jun N-terminal kinase)

  • Downregulates phosphorylation of ERK (extracellular signal-regulated kinase)

These modulations contribute to the compound's ability to induce apoptosis and cell cycle arrest in cancer cells .

Blood-Brain Barrier Penetration

Lappaconitine hydrochloride has been confirmed to penetrate the blood-brain barrier, which enables its central nervous system effects and contributes to its analgesic and anticonvulsant properties .

Research Findings on Cellular Effects

Cell Cycle Regulation

Experimental studies have demonstrated that lappaconitine hydrochloride induces S-phase cell cycle arrest in HepG2 cells, preventing their progression to the G2/M phase. This effect was observed to be dose-dependent and contributes significantly to the compound's antitumor activity .

Apoptosis Induction

Treatment with lappaconitine hydrochloride has been shown to induce apoptosis in cancer cells through multiple mechanisms:

  • Upregulation of pro-apoptotic proteins:

    • Cytochrome C

    • Bax

    • P53

    • Cleaved caspase-3

    • Cleaved caspase-9

    • Cleaved poly ADP-ribose polymerase (PARP)

  • Downregulation of anti-apoptotic proteins:

    • Bcl-2

These effects occur in a dose-dependent manner and are central to the compound's potential as an anticancer agent .

Cell Proliferation Inhibition

Studies using Cell Counting Kit-8 (CCK-8) and 5'-ethynyl-2'-deoxyuridine (EdU) assays have confirmed that lappaconitine hydrochloride significantly inhibits cell proliferation in various cancer cell lines, with particularly strong effects against HepG2 cells .

Cell LineRelative Sensitivity to LH
HepG2Highest sensitivity
A549Moderate sensitivity
HeLaModerate sensitivity
U251Low sensitivity
HUVECMinimal effect (normal cells)

Comparison with Related Compounds

Lappaconitine Hydrobromide

Lappaconitine hydrobromide represents another salt form of the parent compound with similar pharmacological properties. Comparative studies have indicated that:

  • Lappaconitine hydrobromide has a molecular weight of 665.61 g/mol (compared to 621.2 g/mol for the hydrochloride salt)

  • It possesses similar antitumor and analgesic properties

  • It has slightly different physical properties, including a melting point of 223-226°C

  • In direct comparisons, the analgesic effect of lappaconitine hydrochloride was found to be less potent than that of the hydrobromide salt in certain experimental models

Parent Compound (Lappaconitine)

The parent compound, lappaconitine, demonstrates similar pharmacological activities but is limited by poor solubility, which restricts its clinical applications. The development of salt forms such as the hydrochloride and hydrobromide derivatives was specifically aimed at addressing this limitation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator